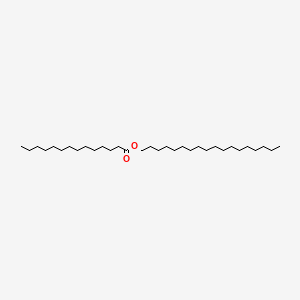

Stearyl myristate

描述

found in psoriatic nail, but not in normal nails

属性

IUPAC Name |

octadecyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDOGKKOPNRRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062921 | |

| Record name | Tetradecanoic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3234-81-9 | |

| Record name | Stearyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/310RUQ1G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stearyl myristate CAS number and molecular weight

An In-depth Technical Guide to Stearyl Myristate for Researchers and Drug Development Professionals

This compound, a saturated fatty acid ester, is a compound of growing interest in various scientific and industrial fields, including pharmaceutical sciences. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, with the CAS Number 3234-81-9 , is the ester of stearyl alcohol and myristic acid.[1] Its chemical formula is C32H64O2, and it has a molecular weight of 480.85 g/mol .[1][2]

This waxy solid is characterized by its emollient properties, making it a valuable excipient in topical formulations. It is soluble in oils and lipids but insoluble in water.

| Property | Value | Source |

| CAS Number | 3234-81-9 | [1] |

| Molecular Formula | C32H64O2 | [3] |

| Molecular Weight | 480.85 g/mol | |

| IUPAC Name | octadecyl tetradecanoate | |

| Synonyms | Myristic acid, octadecyl ester; n-Octadecyl n-tetradecanoate; Stearyl tetradecanoate; Octadecyl myristate | |

| Physical State | Solid | Larodan |

| Purity | >99% | Larodan |

| Storage | Room temperature | Larodan |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of myristic acid with stearyl alcohol. This reaction can be catalyzed by acids or enzymes.

General Experimental Protocol for Chemical Synthesis

A common method for the synthesis of fatty acid esters like this compound is direct esterification. The following is a generalized protocol based on the synthesis of similar esters:

-

Reactants: Myristic acid and stearyl alcohol are used as the primary reactants.

-

Catalyst: A suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed.

-

Solvent: A non-polar organic solvent like toluene can be used to facilitate the reaction and remove water by azeotropic distillation.

-

Reaction Conditions: The reaction mixture is typically heated under reflux with continuous removal of water to drive the equilibrium towards the formation of the ester.

-

Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or chromatography.

Enzymatic Synthesis Workflow

An environmentally friendly alternative to chemical synthesis is enzymatic esterification, often utilizing lipases.

Caption: Workflow for the enzymatic synthesis of this compound.

Potential Applications in Drug Development

While this compound is predominantly used in the cosmetics industry, its physicochemical properties suggest potential applications in pharmaceutical formulations, particularly in drug delivery systems.

Role in Topical and Transdermal Drug Delivery

As an emollient and penetration enhancer, this compound can be explored for its utility in topical and transdermal drug delivery systems. Its lipid nature can facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.

Formulation of Lipid-Based Nanoparticles

Fatty acid esters are key components in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are designed to improve the bioavailability and control the release of poorly water-soluble drugs.

Caption: Logical diagram illustrating the potential role of this compound in a drug delivery system.

Signaling Pathways

Currently, there is no direct scientific literature implicating this compound in specific signaling pathways. As a saturated fatty acid ester, it is primarily metabolized into its constituent parts: stearyl alcohol and myristic acid. Myristic acid is a known substrate for protein N-myristoylation, a post-translational modification that can influence protein localization and function. However, any potential downstream effects on signaling would be indirect and dependent on the metabolic fate of its components. Further research is required to explore any direct interactions of this compound with cellular signaling cascades.

Safety and Toxicology

This compound is generally considered safe for use in cosmetic and topical applications. Safety assessments of related fatty acid esters have shown no systemic toxicity, sensitization, or significant irritation. As with any excipient, its compatibility and safety profile within a specific drug formulation would require thorough evaluation.

Conclusion

This compound is a well-characterized fatty acid ester with established use in the cosmetics industry. Its physicochemical properties, such as its lipid nature and emollient characteristics, suggest its potential as a valuable excipient in pharmaceutical formulations, particularly in the development of novel drug delivery systems for topical and oral administration. Further research into its role in enhancing drug permeation, its utility in nanoparticle formulations, and its detailed toxicological profile in various routes of administration will be crucial for its successful application in the pharmaceutical field.

References

Stearyl Myristate: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl myristate (C₃₂H₆₄O₂) is a wax ester, an ester of stearyl alcohol (a C18 alcohol) and myristic acid (a C14 fatty acid). As a saturated long-chain ester, it possesses valuable physicochemical properties, including a waxy texture, low reactivity, and high hydrophobicity. These characteristics make it and similar wax esters relevant in various industrial applications, including cosmetics, pharmaceuticals, and as specialty lubricants. This technical guide provides an in-depth overview of the natural sources of this compound, its occurrence, and the analytical methodologies for its extraction and characterization.

Natural Sources and Occurrence

This compound is found in nature as a component of complex mixtures of wax esters. While its direct quantitative measurement in many natural sources is not extensively documented, it is known to be a constituent of certain animal and plant waxes.

Animal Sources

The most notable animal-derived sources of wax esters, including this compound, are the lipid secretions of certain marine mammals and birds.

-

Spermaceti: This waxy substance is found in the head cavity of the sperm whale (Physeter macrocephalus). Spermaceti is a complex mixture of wax esters, with cetyl palmitate being the primary component.[1] While other wax esters such as cetyl myristate and cetyl stearate are present, the exact percentage of this compound is not well-defined in the literature.[2] The overall composition of spermaceti includes fatty esters (65-95%), triglycerides (5-30%), free alcohols (1-5%), and free acids (0-3%).[2]

-

Uropygial Gland Secretions (Preen Oil): Birds possess a uropygial gland, or preen gland, located at the base of their tail, which secretes an oily, waxy substance used for feather maintenance. This secretion is a complex mixture of monoester waxes, fatty acids, and fatty alcohols. The exact composition of these waxes is highly species-specific and can vary based on season and sex. While stearyl alcohol and myristic acid are components of these secretions in some species, the specific presence and quantity of this compound are not commonly reported.

Plant Sources

While many plants produce surface waxes to prevent water loss, the detailed composition often focuses on very long-chain fatty acids, alkanes, and alcohols.

Data Presentation

The quantitative data available for the general composition of natural waxes containing wax esters are summarized below. It is important to note that the specific concentration of this compound within the wax ester fraction of these sources is not consistently reported.

| Natural Source | Major Components | Wax Ester Content (%) | Other Components (%) | Reference |

| Spermaceti | Wax Esters (mainly Cetyl Palmitate), Triglycerides | 65 - 95 | Triglycerides (5-30), Free Alcohols (1-5), Free Acids (0-3) | |

| Carnauba Wax | Fatty Acid Esters, Fatty Alcohols, Acids, Hydrocarbons | 80 - 85 | Fatty Alcohols (10-16), Acids (3-6), Hydrocarbons (1-3) | |

| Uropygial Gland Secretions | Complex mixture of monoester waxes, fatty acids, and fatty alcohols | Highly variable | Highly variable depending on bird species |

Experimental Protocols

The analysis of this compound from natural sources involves the extraction of total lipids, separation of the wax ester fraction, and subsequent characterization, typically by gas chromatography-mass spectrometry (GC-MS).

Extraction of Total Lipids

A standard method for extracting lipids from biological matrices is a modified Folch or Bligh-Dyer method.

Protocol:

-

Homogenize the tissue or wax sample in a chloroform:methanol (2:1, v/v) solution.

-

Agitate the mixture thoroughly for 20-30 minutes.

-

Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge the mixture to facilitate the separation of the chloroform (lower) and aqueous (upper) layers.

-

Carefully collect the lower chloroform layer containing the total lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Isolation of Wax Esters by Thin-Layer Chromatography (TLC)

Protocol:

-

Prepare a silica gel TLC plate.

-

Dissolve the total lipid extract in a small amount of a non-polar solvent like hexane or chloroform.

-

Spot the dissolved extract onto the baseline of the TLC plate.

-

Develop the plate in a chromatography tank containing a mobile phase of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

After the solvent front has reached the top of the plate, remove the plate and allow it to dry.

-

Visualize the separated lipid classes by spraying with a suitable reagent (e.g., 0.2% 8-anilino-1-naphthalenesulfonic acid under UV light or charring with a cupric sulfate solution).

-

Identify the wax ester band based on its retention factor (Rf) compared to a known standard.

-

Scrape the silica gel corresponding to the wax ester band from the plate.

-

Extract the wax esters from the silica gel using hexane or chloroform.

-

Evaporate the solvent to obtain the purified wax ester fraction.

Analysis of Intact Wax Esters by High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of intact wax esters is possible using high-temperature GC-MS.

Protocol:

-

Sample Preparation: Dissolve the purified wax ester fraction in hexane or toluene to a final concentration of approximately 0.1–1.0 mg/mL.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890N GC or equivalent.

-

Mass Spectrometer: 5973 Mass Selective Detector or equivalent.

-

Column: DB-1 HT fused-silica capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness).

-

Injector Temperature: 390°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 120°C.

-

Ramp 1: Increase to 240°C at 15°C/min.

-

Ramp 2: Increase to 390°C at 8°C/min, hold for 6 minutes.

-

-

MS Detector Temperature: 390°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 50–920.

-

-

Data Analysis: Identify this compound by its retention time and the characteristic fragmentation pattern in the mass spectrum compared to a pure standard. The mass spectrum will show fragment ions corresponding to the stearyl alcohol and myristic acid moieties.

Mandatory Visualization

Caption: Workflow for the extraction, isolation, and analysis of this compound from natural sources.

Caption: Logical workflow for the identification of this compound using GC-MS.

References

The Biosynthesis of Wax Esters: A Technical Guide to Stearyl Myristate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of wax esters, with a specific focus on the formation of compounds such as stearyl myristate. Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are of significant interest due to their diverse applications in pharmaceuticals, cosmetics, and as biofuels.[1][2] Understanding their biosynthesis is crucial for metabolic engineering and the development of novel production platforms.

The Core Biosynthetic Pathway

The biosynthesis of wax esters is a conserved two-step enzymatic process across a wide range of organisms, from bacteria to plants and mammals.[3][4] The pathway initiates with the reduction of a fatty acyl-CoA or fatty acyl-acyl carrier protein (ACP) to a fatty alcohol, which is subsequently esterified with a second fatty acyl-CoA molecule to form the final wax ester product.

The key enzymes involved in this pathway are:

-

Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the reduction of a fatty acyl-CoA to a corresponding fatty alcohol.[1] In many organisms, this is an NADPH-dependent reaction. Some bacterial systems utilize a two-step reduction process involving an intermediate fatty aldehyde, catalyzed by a fatty acyl-CoA reductase and a subsequent fatty aldehyde reductase. In contrast, some eukaryotic and bacterial FARs can directly catalyze the four-electron reduction of fatty acyl-CoA to a fatty alcohol.

-

Wax Synthase (WS) / Acyl-CoA:Diacylglycerol Acyltransferase (DGAT): This enzyme facilitates the esterification of the newly formed fatty alcohol with a fatty acyl-CoA molecule, releasing coenzyme A and forming the wax ester. Many wax synthases are bifunctional and can also catalyze the synthesis of triacylglycerols (TAGs), and are thus referred to as WS/DGAT enzymes.

For the synthesis of a specific wax ester like This compound (C18:0 acid esterified with C14:0 alcohol), the pathway would proceed as follows:

-

Formation of Myristyl Alcohol: Myristoyl-CoA (C14:0-CoA) is reduced by a Fatty Acyl-CoA Reductase (FAR) to myristyl alcohol.

-

Esterification: A Wax Synthase (WS) enzyme catalyzes the transfer of the stearoyl group from Stearoyl-CoA (C18:0-CoA) to myristyl alcohol, forming this compound.

Alternatively, stearyl alcohol could be synthesized from stearoyl-CoA and esterified with myristoyl-CoA. The broad substrate specificity of many FAR and WS enzymes allows for the formation of a diverse range of wax ester molecules within a single organism.

Cellular Localization

In plants and mammals, the biosynthesis of wax esters is primarily localized to the endoplasmic reticulum (ER). In some bacteria, the enzymes involved are found in the cytoplasm and associated with the plasma membrane.

Quantitative Data on Wax Ester Biosynthesis

The following tables summarize key quantitative data related to the enzymes involved in wax ester biosynthesis from various studies. This data is essential for understanding enzyme efficiency and for metabolic engineering efforts aimed at optimizing wax ester production.

| Enzyme | Organism | Substrate(s) | Specific Activity | Reference |

| WSD1 | Arabidopsis thaliana | [1-14C]palmitoyl-CoA + 1-octadecanol | 84.4 ± 5.5 pmol/mg·min | |

| WSD1 | Arabidopsis thaliana | [1-14C]palmitoyl-CoA + 1,2-dipalmitoylglycerol | 7.7 ± 1.0 pmol/mg·min | |

| Ma-WS/DGAT | Marinobacter aquaeolei | Palmitoyl-CoA + 1-hexanol | - | |

| Carboxylic Acid Reductase (CAR) + Aldehyde Reductase (Ahr) | In vitro | C8 Fatty Acid | 1.12 µmol·min−1·mg−1 |

| Engineered Organism | Expressed Enzymes | Key Product(s) | Yield/Titer | Reference |

| Saccharomyces cerevisiae | Jojoba WS + various FARs | Jojoba-like wax esters | - | |

| Camelina sativa | MaFAR + ScWS/AbWSD1/MaWSD5 | Monounsaturated C18/C20 wax esters | - | |

| Arabidopsis thaliana (fad2 fae1 mutant) | Mouse FAR + Mouse WS | >60 mol% 18:1/18:1 wax esters | - |

Experimental Protocols

Wax Synthase (WS) Activity Assay

This protocol is adapted from studies on Arabidopsis thaliana WSD1.

Objective: To determine the in vitro activity of a wax synthase enzyme.

Materials:

-

Crude protein extract from E. coli or yeast expressing the WS enzyme.

-

Acyl donor: [1-14C]palmitoyl-CoA (or other radiolabeled fatty acyl-CoA).

-

Acyl acceptor: 1-octadecanol (or other fatty alcohol).

-

Reaction buffer: e.g., 50 mM NaH2PO4-NaOH, pH 7.5, 300 mM NaCl.

-

Chloroform for lipid extraction.

-

Thin Layer Chromatography (TLC) plates (silica gel).

-

TLC developing solvent: e.g., hexane/diethyl ether (94/6, v/v).

-

Scintillation counter.

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, a defined amount of crude protein extract (e.g., 100 µg), the acyl acceptor (e.g., 3.75 mM 1-octadecanol), and the radiolabeled acyl donor (e.g., 4.72 µM [1-14C]palmitoyl-CoA).

-

Incubate the reaction mixture at 35°C for 30 minutes.

-

Stop the reaction by adding 500 µL of chloroform.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Extract the chloroform phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate using the appropriate solvent system to separate the wax esters from other lipids.

-

Visualize the radiolabeled products by autoradiography.

-

Scrape the silica corresponding to the wax ester spot and quantify the radioactivity using a scintillation counter to determine the specific activity.

Fatty Acyl-CoA Reductase (FAR) Activity Assay

This protocol is based on the characterization of FAR from Marinobacter aquaeolei VT8.

Objective: To measure the activity of a fatty acyl-CoA reductase by monitoring NADPH oxidation.

Materials:

-

Purified or partially purified FAR enzyme.

-

Substrate: Fatty acyl-CoA (e.g., palmitoyl-CoA).

-

Cofactor: NADPH.

-

Reaction buffer: e.g., 50 mM Tris-HCl, pH 7.5.

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, a specific concentration of the fatty acyl-CoA substrate, and the FAR enzyme.

-

Initiate the reaction by adding NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

The rate of the reaction can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6220 M-1cm-1.

Analysis and Quantification of Wax Esters by GC-MS

This is a general protocol for the analysis of wax esters.

Objective: To identify and quantify the composition of wax esters in a biological sample.

Materials:

-

Lipid extract from the sample of interest.

-

Internal standard (e.g., a wax ester with a chain length not present in the sample).

-

Solvent for sample dissolution (e.g., hexane, toluene).

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a high-temperature capillary column (e.g., DB-1 HT).

Procedure:

-

Sample Preparation: Dissolve the lipid extract and a known amount of the internal standard in a suitable organic solvent.

-

GC-MS Analysis:

-

Injector and Detector Temperatures: Set to high temperatures, for example, 390°C.

-

Column Temperature Program: A typical program might start at a lower temperature (e.g., 120°C), ramp up to a high temperature (e.g., 390°C), and hold for a period to ensure elution of all wax esters. For example, from 120°C to 240°C at 15°C/min, then to 390°C at 8°C/min, followed by a 6-minute hold.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample.

-

MS Detection: Operate in electron ionization (EI) mode and scan a suitable m/z range (e.g., 50-920).

-

-

Data Analysis:

-

Identify the wax ester peaks based on their retention times and mass spectra. The molecular ion and characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties can be used for identification.

-

Quantify the individual wax esters by comparing their peak areas to the peak area of the internal standard.

-

Visualizing the Pathway and Workflows

The following diagrams, created using the DOT language, illustrate the core biosynthesis pathway and a general experimental workflow for its study.

References

The Solubility of Stearyl Myristate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl myristate, the ester of stearyl alcohol and myristic acid, is a waxy solid widely utilized in pharmaceutical and cosmetic formulations as an emollient, thickener, and stabilizer. Its solubility in various organic solvents is a critical parameter for formulation development, manufacturing processes, and the delivery of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents, details a standard experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the available qualitative information and provides a framework for its empirical determination.

Introduction

This compound (C₃₂H₆₄O₂) is a long-chain fatty ester characterized by its lipophilic nature. The principle of "like dissolves like" governs its solubility, indicating a preference for non-polar and semi-polar organic solvents over polar solvents like water. Understanding its solubility profile is essential for scientists and researchers in various fields, including:

-

Pharmaceutical Sciences: For the development of topical, transdermal, and oral formulations where this compound can act as a vehicle, solubilizer, or release-modifying agent.

-

Cosmetic Science: In the formulation of creams, lotions, and other personal care products to achieve desired texture, consistency, and skin feel.

-

Chemical Engineering: For the design of crystallization, extraction, and purification processes involving this compound.

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly accessible scientific literature. However, based on the known behavior of similar long-chain esters, such as isopropyl myristate and myristyl myristate, and qualitative descriptions, a general solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound and Structurally Similar Esters in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility of this compound | Observations on Analogous Compounds |

| Alcohols | |||

| Methanol | Polar Protic | Very slightly soluble to slightly soluble | Stearyl alcohol is slightly soluble in methanol.[1] |

| Ethanol | Polar Protic | Slightly soluble to Soluble | Isopropyl myristate is soluble in ethanol.[2][3] Stearyl alcohol is freely soluble in ethanol.[1] |

| Isopropanol | Polar Protic | Soluble | Isopropyl myristate is soluble in isopropanol. |

| Ketones | |||

| Acetone | Polar Aprotic | Soluble | Isopropyl myristate is soluble in acetone.[2] |

| Esters | |||

| Ethyl Acetate | Polar Aprotic | Soluble | Isopropyl myristate is soluble in ethyl acetate. |

| Aromatic Hydrocarbons | |||

| Toluene | Non-polar | Soluble | Isopropyl myristate is soluble in toluene. |

| Ethers | |||

| Diethyl Ether | Non-polar | Freely Soluble | Stearyl alcohol is freely soluble in diethyl ether. |

| Chlorinated Hydrocarbons | |||

| Chloroform | Non-polar | Soluble | Isopropyl myristate is soluble in chloroform. |

| Oils | |||

| Mineral Oil | Non-polar | Soluble | Isopropyl myristate is soluble in mineral oil. |

| Castor Oil | Polar | Soluble | Isopropyl myristate is soluble in castor oil. |

| Cottonseed Oil | Non-polar | Soluble | Isopropyl myristate is soluble in cottonseed oil. |

Note: The expected solubility is a qualitative assessment based on the general principles of solubility and data from structurally related compounds. For precise formulation work, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or a validated spectrophotometric method)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, and specify the temperature at which the measurement was performed.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

The Enigmatic Crystalline World of Stearyl Myristate: A Technical Guide to Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl myristate, a long-chain wax ester with the chemical formula C32H64O2, is a compound of significant interest in the pharmaceutical, cosmetic, and food industries due to its unique physicochemical properties.[1][2] This technical guide delves into the core aspects of its solid-state chemistry, focusing on its crystalline structure and polymorphic behavior. While specific crystallographic data for this compound remains elusive in publicly accessible literature, this document synthesizes available information on closely related long-chain esters to provide a comprehensive understanding of its expected solid-state characteristics. This guide also outlines detailed experimental protocols for the characterization of its crystalline forms and visualizes key workflows and concepts through structured diagrams.

Introduction to this compound

This compound is the ester formed from stearyl alcohol (a C18 alcohol) and myristic acid (a C14 fatty acid).[1] As a saturated wax ester, it is a waxy solid at room temperature and exhibits properties typical of long-chain lipids, including low water solubility and good lubricity.[2][3] In pharmaceutical formulations, such esters are utilized as emollients, thickeners, and controlled-release agents. The crystalline form of such an excipient can significantly impact the stability, manufacturability, and bioavailability of a drug product. Therefore, a thorough understanding of the polymorphism of this compound is critical for its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C32H64O2 | |

| Molecular Weight | 480.85 g/mol | |

| Synonyms | Octadecyl tetradecanoate | |

| Physical State | Solid | |

| Purity (typical) | >99% |

Crystalline Structure and Polymorphism of Wax Esters

Long-chain n-alkanes and their derivatives, including wax esters, are known to exhibit complex polymorphic behavior. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, can have distinct physical properties, such as melting point, solubility, and stability.

The crystal structures of waxes are generally characterized by the parallel packing of long hydrocarbon chains. The primary differences between polymorphs arise from variations in the lateral packing of these chains and the angle of tilt of the molecules with respect to the layer interface. Common polymorphic forms in lipids are denoted as α, β', and β, in order of increasing stability and melting point.

Table 2: Thermal Properties of this compound and Related Long-Chain Esters

| Compound | Molecular Formula | Melting Point (°C) | Method | Reference(s) |

| Myristyl Stearate | C32H64O2 | ~50 | DSC | |

| Stearyl Stearate | C36H72O2 | - | - | |

| Stearyl Palmitate | C34H68O2 | - | - | |

| Myristyl Myristate | C28H56O2 | ~38 | - |

Note: Specific melting point data for stearyl stearate and stearyl palmitate from the provided search results were not available.

Experimental Characterization of Crystalline Structure and Polymorphism

The investigation of the solid-state properties of materials like this compound relies on a combination of thermoanalytical and diffraction techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal transitions of a material, including melting, crystallization, and solid-solid phase transitions between polymorphs.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating. An empty, sealed aluminum pan is used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program:

-

Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature well above its expected melting point (e.g., 80°C) at a controlled rate, typically 10°C/min. This initial scan provides information on the melting behavior of the as-received sample.

-

Cooling Scan: Cool the sample from the molten state back to the initial sub-ambient temperature at a controlled rate (e.g., 10°C/min). This reveals the crystallization behavior.

-

Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This scan is crucial for observing polymorphic transitions that may have occurred during the controlled cooling and subsequent heating.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of melting and crystallization events, as well as the enthalpy of fusion (ΔHfus). The presence of multiple melting peaks or exothermic transitions before melting can indicate polymorphism.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying the crystalline phase of a material and for determining its crystal structure. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal form.

-

Sample Preparation: Gently grind a small amount of this compound to a fine powder to ensure random orientation of the crystallites. Mount the powder onto a low-background sample holder. The sample surface should be flat and level with the holder's surface.

-

Instrument Setup: Use a powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation). Set the X-ray generator to standard operating conditions (e.g., 40 kV and 40 mA).

-

Data Collection: Collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) with a suitable step size (e.g., 0.02°) and dwell time.

-

Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern to databases of known crystal structures to identify the crystalline phase(s) present.

-

Polymorph Screening: Different polymorphs will exhibit different peak positions and relative intensities in their PXRD patterns. By analyzing samples prepared under different crystallization conditions (e.g., from different solvents, at different cooling rates), different polymorphs can be identified.

-

Structure Determination: For a novel crystalline phase, the unit cell parameters and space group can be determined from the diffraction pattern, which is the first step towards a full crystal structure solution.

-

Visualizing Workflows and Relationships

To better illustrate the concepts and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for the screening and characterization of this compound polymorphs.

Caption: Hypothetical polymorphic transformation pathway for this compound.

Conclusion

A comprehensive understanding of the crystalline structure and polymorphism of this compound is paramount for its successful application in research, drug development, and various industrial sectors. Although direct crystallographic data for this compound is currently lacking in the scientific literature, this guide provides a framework for its characterization based on the known behavior of similar long-chain wax esters. The detailed experimental protocols for DSC and PXRD offer a practical approach for researchers to elucidate the solid-state properties of this important compound. Future research should focus on obtaining single-crystal X-ray diffraction data to definitively solve its crystal structure and fully map its polymorphic landscape. This will enable a more precise control over its functionality in various applications.

References

Spectroscopic Profile of Stearyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for stearyl myristate (also known as myristyl stearate), a wax ester commonly used in pharmaceutical and cosmetic formulations. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Introduction

This compound (C₃₂H₆₄O₂) is the ester formed from the condensation of stearic acid and myristyl alcohol. Its molecular weight is 480.85 g/mol .[1][2] Accurate spectroscopic characterization is crucial for identity confirmation, purity assessment, and quality control in research and development. This guide summarizes the key spectroscopic features of this compound.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For long-chain esters like this compound, ¹H and ¹³C NMR provide critical information about the fatty acid and alcohol components.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | t | 2H | -O-CH₂ - (myristyl moiety) |

| ~2.28 | t | 2H | -CH₂ -C=O (stearyl moiety) |

| ~1.62 | m | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-C=O |

| ~1.25 | br s | 52H | -(CH₂ )n- (overlapping methylene groups) |

| ~0.88 | t | 6H | -CH₃ (terminal methyl groups) |

Note: Predicted values are based on typical chemical shifts for long-chain fatty acid esters.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~173.9 | C =O (ester carbonyl) |

| ~64.4 | -O-C H₂- (myristyl moiety) |

| ~34.4 | -C H₂-C=O (stearyl moiety) |

| ~31.9 | Methylene carbons adjacent to terminal methyls |

| ~29.7 - ~29.1 | -(C H₂)n- (overlapping methylene carbons) |

| ~25.9 | -O-CH₂-C H₂- |

| ~25.0 | -C H₂-CH₂-C=O |

| ~22.7 | Methylene carbons β to terminal methyls |

| ~14.1 | -C H₃ (terminal methyl carbons) |

Note: Predicted values are based on typical chemical shifts for long-chain fatty acid esters.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is characterized by the prominent ester carbonyl stretch and the C-H stretches of the long aliphatic chains.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2916 | Strong | Asymmetric C-H stretching of -CH₂- |

| ~2848 | Strong | Symmetric C-H stretching of -CH₂- |

| ~1735 | Strong | C=O stretching of the ester |

| ~1464 | Medium | -CH₂- scissoring (bending) |

| ~1175 | Strong | C-O stretching of the ester |

| ~721 | Medium | -CH₂- rocking |

Note: These are characteristic absorption frequencies for long-chain fatty acid esters.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of long-chain esters typically results in fragmentation of the molecule. The molecular ion peak may be weak or absent.

Table 4: Expected Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Interpretation |

| 480 | [M]⁺ (Molecular Ion) - often of low abundance |

| 285 | [CH₃(CH₂)₁₆C(OH)=OH]⁺ (Stearic acid fragment) |

| 267 | [CH₃(CH₂)₁₆CO]⁺ (Acylium ion from stearic acid) |

| 229 | [CH₃(CH₂)₁₂CO]⁺ (Myristoyl acylium ion) |

| 196 | [CH₃(CH₂)₁₃]⁺ (Myristyl carbocation) |

Note: Fragmentation patterns are based on the analysis of similar long-chain esters.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Processing: Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Sequence: Proton-decoupled pulse program.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds (longer delays may be needed for accurate quantitation of quaternary carbons).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Processing: Fourier transform with exponential multiplication, phase correction, and baseline correction.

IR Spectroscopy

Sample Preparation:

-

Thin Film (Melt): Place a small amount of this compound on a salt plate (e.g., NaCl or KBr). Gently heat the plate to melt the sample, and then place a second salt plate on top to create a thin film.

-

Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride or chloroform) and place it in a liquid IR cell.

FTIR Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean salt plates or the solvent should be collected and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

For GC-MS, dissolve the sample in a volatile organic solvent like hexane or ethyl acetate.

-

Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Mass Range: Scan a mass-to-charge (m/z) range of approximately 50-600 amu.

-

Data Acquisition: Acquire the mass spectrum in full scan mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Thermal Properties of Stearyl Myristate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl myristate (CAS 3234-81-9), a wax ester, is the ester of stearyl alcohol and myristic acid with the chemical formula C32H64O2[1][2]. As a long-chain saturated wax ester, its thermal properties, particularly its melting point, are of significant interest in various applications, including pharmaceuticals and drug delivery systems. The solid-state characteristics and phase transition behavior of such excipients can influence formulation stability, manufacturing processes, and the release kinetics of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the thermal properties of this compound, including its anticipated melting behavior, methodologies for its characterization, and its relevance in a pharmaceutical context.

Physicochemical Properties

A summary of the key physicochemical identifiers for this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | Octadecyl tetradecanoate | [2] |

| Synonyms | This compound, Myristic acid, octadecyl ester | [1] |

| CAS Number | 3234-81-9 | [1] |

| Molecular Formula | C32H64O2 | |

| Molecular Weight | 480.85 g/mol | |

| Physical State | Solid at room temperature | |

| Purity | >99% (from supplier) |

Thermal Properties of this compound

A study on the thermal properties of over 60 synthetic wax esters with carbon chain lengths ranging from 26 to 48 atoms found that saturated wax esters of primary alcohols have melting points in the range of 38-73°C. The primary determinant of the melting temperature (Tm) is the total chain length of the wax ester. For saturated wax esters, the melting point generally increases with the number of carbon atoms. Additionally, the position of the ester bond can influence the melting point, with more "symmetric" esters (where the alcohol and acid chains are of similar length) exhibiting slightly higher melting points.

Given that this compound has a total of 32 carbon atoms, its melting point is expected to lie within the aforementioned range. For comparison, related saturated wax esters are presented in the table below.

| Wax Ester | Total Carbons | Melting Point (°C) |

| Cetyl Laurate | 28 | ~30-35 |

| Myristyl Myristate | 28 | ~38 |

| Cetyl Myristate | 30 | ~40-45 |

| This compound | 32 | Estimated: 55 - 65 |

| Cetyl Palmitate | 32 | 51-52 |

| Stearyl Palmitate | 34 | 56-60 |

| Stearyl Stearate | 36 | 61-64 |

Note: The melting point for this compound is an estimate based on the trend observed in the homologous series. The other values are sourced from scientific and technical literature.

The enthalpy of fusion (ΔHf), which is the heat absorbed during melting, is also expected to be significant for a long-chain crystalline solid like this compound. This property is indicative of the degree of crystallinity and the energy required to transition from the solid to the liquid state.

Experimental Protocols for Thermal Analysis

The primary technique for determining the melting point and enthalpy of fusion of wax esters is Differential Scanning Calorimetry (DSC).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

-

Accurately weigh 3-5 mg of high-purity (>99%) this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

Thermal Program:

-

Equilibrate the sample and reference pans in the DSC cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled heating rate (e.g., 5 or 10°C/min) to a temperature significantly above the expected melting point (e.g., 90°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.

-

Cool the sample back to the starting temperature at the same controlled rate.

-

A second heating scan is often performed to analyze the thermal behavior of the sample with a consistent thermal history.

Data Analysis:

-

The DSC thermogram will show an endothermic peak corresponding to the melting of the sample.

-

The melting point (Tm) is typically determined as the peak temperature of this endotherm. The onset temperature of the peak can also be reported.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak. The value is usually expressed in Joules per gram (J/g).

Below is a DOT script for a Graphviz diagram illustrating the DSC experimental workflow.

Caption: A generalized workflow for the thermal analysis of this compound using DSC.

Relevance in Drug Development

The melting point of an excipient like this compound is a critical parameter in pharmaceutical formulation and development.

-

Formulation Strategy: For topical and transdermal delivery systems, an excipient with a melting point near physiological skin temperature can be advantageous. Upon application, the excipient can melt, potentially enhancing the release and penetration of the API.

-

Manufacturing Processes: The melting behavior of this compound will dictate the appropriate manufacturing techniques. For example, in hot-melt extrusion or lipid-based nanoparticle formulation, precise knowledge of the melting temperature is essential for process control and to ensure the stability of the API.

-

Solid-State Stability: The crystalline structure of this compound contributes to the physical stability of solid dosage forms. Understanding its thermal properties helps in predicting and preventing undesirable phase transitions during storage that could impact product performance.

The logical relationship between the thermal properties of this compound and its applications in drug delivery is depicted in the following diagram.

Caption: Relationship between thermal properties and drug delivery applications.

Conclusion

This compound is a long-chain saturated wax ester with a melting point that is anticipated to be in a range suitable for various pharmaceutical applications. While precise experimental data for its melting point and enthalpy of fusion are not widely published, established trends for similar wax esters provide a reliable estimate. The primary analytical technique for characterizing these thermal properties is Differential Scanning Calorimetry, which offers a robust and reproducible method for determining the phase transition behavior of this and other lipid-based excipients. A thorough understanding of the thermal properties of this compound is crucial for formulators to design stable and effective drug delivery systems.

References

The Role of Stearyl Myristate in Lipid-Based Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of stearyl myristate, a wax ester, and its pivotal role as a core component in the formulation of advanced lipid-based drug delivery systems. With its unique physicochemical properties, this compound offers distinct advantages in creating stable, effective, and controlled-release nanocarriers such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This document details its impact on formulation characteristics, provides standardized experimental protocols for evaluation, and presents quantitative data for a comprehensive understanding.

Introduction to this compound

This compound (C32H64O2) is an ester of stearyl alcohol and myristic acid.[1] As a solid lipid with a high melting point, it is a key excipient in the development of lipid-based formulations. These systems are increasingly vital for improving the therapeutic efficacy of poorly soluble drugs by enhancing bioavailability, ensuring stability, and enabling controlled or targeted drug release.[2][3][4] this compound's waxy nature makes it an excellent candidate for forming the solid core matrix of nanoparticles, which encapsulates the active pharmaceutical ingredient (API).[2]

Physicochemical Properties:

| Property | Value/Description | Reference |

| Chemical Name | Octadecyl tetradecanoate | |

| CAS Number | 3234-81-9 | |

| Molecular Formula | C32H64O2 | |

| Molecular Weight | 480.85 g/mol | |

| Physical Form | Solid, waxy substance | |

| Solubility | Insoluble in water, soluble in lipids and organic solvents | |

| Key Feature | Forms a stable, crystalline lipid matrix upon cooling |

Core Functions in Lipid-Based Systems

The incorporation of this compound into lipid nanoparticles is driven by its ability to modulate the system's physicochemical properties and performance. Its primary roles include forming a solid lipid core, controlling drug release, and enhancing the stability of the formulation.

Formation of a Solid Lipid Matrix

This compound serves as a primary solid lipid for creating the nanoparticle matrix. The choice of lipid is critical as it influences the particle size, drug-loading capacity, and stability of the system. Its long hydrocarbon chains (stearyl C18, myristate C14) result in a highly ordered, crystalline structure upon solidification. This solid matrix protects the encapsulated drug from chemical degradation and enzymatic metabolism, which is particularly beneficial for sensitive APIs.

Controlled and Sustained Drug Release

The highly crystalline and non-porous nature of the this compound matrix is instrumental in achieving controlled and sustained drug release profiles. Unlike liquid lipids or less-ordered solid lipids, the dense structure of solidified this compound slows the diffusion of the encapsulated drug into the surrounding medium. Drug release is often governed by diffusion through the lipid matrix and erosion of the particle surface over time. This mechanism is highly desirable for applications requiring prolonged therapeutic action and reduced dosing frequency.

Enhancement of Stability

Physical stability, characterized by consistent particle size and the prevention of aggregation, is a crucial attribute of nanoparticle formulations. This compound contributes to this stability. When used in conjunction with suitable surfactants, it forms nanoparticles with a sufficiently high zeta potential, which creates repulsive forces between particles, preventing them from clumping together during storage. Furthermore, its solid nature minimizes the risk of drug leakage that can occur with liquid lipid-based systems like nanoemulsions.

Quantitative Impact on Formulation Parameters

The concentration and type of lipid directly influence the critical quality attributes of lipid nanoparticles. While specific quantitative data for this compound is less prevalent in literature compared to lipids like stearic acid or glyceryl monostearate, the following table summarizes typical findings for solid lipid-based systems, which are applicable to this compound formulations.

| Parameter | Typical Range/Observation | Impact of Solid Lipid | Reference |

| Particle Size (PS) | 50 - 500 nm | Higher lipid concentration can lead to an increase in particle size. The specific crystal structure of the lipid also plays a role. | |

| Polydispersity Index (PDI) | < 0.3 | A lower PDI, indicating a narrow size distribution, is desirable for uniformity. The lipid and surfactant combination is key to achieving low PDI. | |

| Zeta Potential (ZP) | > |-30 mV| | A high absolute ZP value indicates good physical stability due to electrostatic repulsion between particles. | |

| Encapsulation Efficiency (EE) | > 70% | The solubility of the drug in the molten lipid is crucial. The ordered crystal lattice of solid lipids can sometimes lead to drug expulsion upon cooling, which must be optimized. | |

| Drug Loading (DL) | 1 - 10% | Dependent on the drug's solubility in the lipid matrix and the overall formulation composition. |

Logical & Workflow Diagrams

Visualizations help clarify the complex relationships and processes in formulation science. The following diagrams, created using Graphviz, illustrate the logical role of this compound and a typical experimental workflow.

References

Methodological & Application

Application Note: Enzymatic Synthesis of Stearyl Myristate Using Lipase

Introduction

Stearyl myristate is a wax ester with significant applications in the cosmetic, personal care, and pharmaceutical industries.[1] It functions as an emollient, texture enhancer, and moisturizer in various formulations.[2][3] Traditionally synthesized through chemical esterification at high temperatures with inorganic catalysts, this process can lead to undesirable coloration, odor, and the formation of byproducts.[4] Enzymatic synthesis, employing lipases (E.C. 3.1.1.3), offers a green and efficient alternative, proceeding under mild conditions with high specificity, thereby minimizing side reactions and yielding a purer product.[5] This application note provides a detailed protocol for the enzymatic synthesis of this compound, focusing on the use of immobilized lipase, and outlines methods for its analysis.

Applications in Research and Drug Development

In the pharmaceutical industry, this compound can be utilized as an excipient in topical and transdermal drug delivery systems. Its emollient properties can enhance the spreadability and skin feel of creams and ointments, while its occlusive nature can improve the penetration of active pharmaceutical ingredients (APIs). As a stable and non-irritating compound, it is a valuable component in the formulation of dermatological products.

Data Presentation: Optimization of Wax Ester Synthesis

The following tables summarize quantitative data from studies on the enzymatic synthesis of various wax esters, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Optimization of Reaction Conditions for the Synthesis of Cetyl Oleate

| Parameter | Condition | Conversion Rate (%) | Reference |

| Substrate Molar Ratio (Acid:Alcohol) | 1:0.9 | 98 | |

| Lipase Dosage (% by mass of oleic acid) | 10% | 98 | |

| Temperature (°C) | 40 | 98 | |

| Reaction Time (h) | 8 | 98 | |

| Agitation Speed (rpm) | 170 | 98 |

Note: Data from the synthesis of cetyl oleate using immobilized lipase from Candida sp. 99-125 in a solvent-free system.

Table 2: Influence of Lipase Type on Wax Ester Synthesis

| Lipase Source | Ester Synthesis (%) | Reaction Time (h) | Reference |

| Alcaligenes sp. | ~60 | 2 | |

| Chromobacterium viscosum | ~60 | 48 | |

| Enzeco® Lipase Concentrate | 30 | 2 | |

| Lipozyme™ 10,000L | <20 | 166 |

Note: Data from the synthesis of wax esters from milk fat and oleyl alcohol.

Table 3: Optimization of Isopropyl Myristate Synthesis

| Parameter | Condition | Product Concentration (mM) | Reference |

| Substrate Concentration (mM) | Myristic Acid: 100, Isopropanol: 100 | 66.0 ± 0.3 | |

| Temperature (°C) | 65 | 66.0 ± 0.3 | |

| Reaction Time (h) | 15 | 66.0 ± 0.3 | |

| Immobilized Lipase (mg/mL) | 50 | 66.0 ± 0.3 |

Note: Data from the synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus MTCC 8372 in n-heptane.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on established methods for the synthesis of similar wax esters.

1. Materials

-

Myristic acid (≥98% purity)

-

Stearyl alcohol (≥98% purity)

-

Immobilized lipase (e.g., Novozym® 435 from Candida antarctica or Lipozyme® RMIM from Rhizomucor miehei)

-

Solvent (e.g., n-hexane or solvent-free system)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Ethanol (95%)

2. Equipment

-

Jacketed glass reactor with magnetic stirrer and temperature control

-

Vacuum filtration apparatus

-

Rotary evaporator

-

Separatory funnel

3. Procedure

-

Reaction Setup: In a jacketed glass reactor, combine myristic acid and stearyl alcohol in a 1:1 molar ratio. For a solvent-based reaction, add n-hexane.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical starting concentration is 10% by weight of the total substrates.

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60°C) and stir at a constant rate (e.g., 200 rpm). The reaction can be carried out under vacuum to facilitate the removal of water, a byproduct of the esterification, which drives the reaction towards product formation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing the concentration of myristic acid by titration with a standard solution of sodium hydroxide or by gas chromatography (GC) analysis.

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically after 8-24 hours), stop the reaction by cooling the mixture and separating the immobilized enzyme by filtration. The enzyme can be washed with the solvent and dried for reuse.

-

Product Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash the mixture with a 5% sodium bicarbonate solution to remove any unreacted myristic acid. c. Wash with distilled water until the aqueous layer is neutral. d. To remove unreacted stearyl alcohol, the product can be purified by crystallization from ethanol. e. Dry the organic phase over anhydrous sodium sulfate. f. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Gas Chromatography (GC) Analysis of this compound

This protocol provides a general method for the analysis of wax esters.

1. Materials and Equipment

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Capillary column suitable for high-temperature analysis (e.g., HP-5MS)

-

This compound standard

-

Solvent for sample dilution (e.g., n-hexane or chloroform)

-

Autosampler vials

2. GC Conditions (Example)

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 20°C/min to 280°C

-

Hold: 10 minutes at 280°C

-

-

Detector Temperature (FID): 300°C

-

Carrier Gas: Helium or Hydrogen

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

3. Procedure

-

Sample Preparation: Prepare a standard solution of this compound in the chosen solvent. Dilute the reaction product to a suitable concentration.

-

Injection: Inject the standard and sample solutions into the GC.

-

Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The purity of the product can be determined by calculating the peak area percentage. For quantitative analysis, a calibration curve can be constructed using standards of known concentrations.

Visualizations

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Caption: Lipase-catalyzed esterification of stearyl alcohol and myristic acid.

References

- 1. specialchem.com [specialchem.com]

- 2. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]

- 3. sihaulichemicals.com [sihaulichemicals.com]

- 4. apc-as.com [apc-as.com]

- 5. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Acid-Catalyzed Synthesis of Stearyl Myristate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of stearyl myristate, a wax ester with applications in the pharmaceutical and cosmetic industries as an emollient, thickener, and formulation stabilizer. The synthesis is achieved via a Fischer-Speier esterification, an acid-catalyzed reaction between stearic acid and myristyl alcohol.

Introduction

This compound (also known as octadecyl tetradecanoate) is a saturated wax ester formed from the reaction of stearic acid, an 18-carbon saturated fatty acid, and myristyl alcohol, a 14-carbon saturated fatty alcohol. Its chemical formula is C₃₂H₆₄O₂ with a molecular weight of 480.85 g/mol .[1][2] This protocol details a robust method for its synthesis using an acid catalyst and azeotropic removal of water to drive the reaction to completion.

Reaction Scheme

The synthesis of this compound proceeds through the Fischer esterification mechanism, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The overall reaction is reversible.[3][4][5] To favor the formation of the ester, water, a byproduct of the reaction, is continuously removed.

Caption: Acid-catalyzed esterification of stearic acid and myristyl alcohol.

Experimental Protocol

This protocol is based on established Fischer esterification procedures for long-chain fatty acids and alcohols.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Stearic Acid | C₁₈H₃₆O₂ | 284.48 |

| Myristyl Alcohol | C₁₄H₃₀O | 214.41 |

| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 |

| Toluene | C₇H₈ | 92.14 |

| Sodium Bicarbonate (sat. aq. solution) | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

| Hexane | C₆H₁₄ | 86.18 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask, add stearic acid (28.45 g, 0.1 mol), myristyl alcohol (23.58 g, 0.11 mol, 1.1 eq), and p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol, 0.1 eq).

-

Add 100 mL of toluene to dissolve the reactants.

-

Assemble the flask with a Dean-Stark apparatus and a reflux condenser.

-

-

Esterification:

-

Heat the mixture to reflux with vigorous stirring. Toluene will begin to distill and collect in the Dean-Stark trap, carrying water with it as an azeotrope.

-

Continue refluxing until no more water collects in the trap (approximately 4-6 hours). The theoretical amount of water to be collected is 1.8 mL.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot acetone or a mixture of hexane and ethyl acetate.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified this compound crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven to a constant weight.

-

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Data

The following table summarizes the expected characterization data for the synthesized this compound.

| Property | Expected Value |

| Physical Appearance | White, waxy solid |

| Melting Point | ~38-42 °C (analogous to myristyl myristate) |

| Molecular Formula | C₃₂H₆₄O₂ |

| Molecular Weight | 480.85 g/mol |

| Purity (by GC) | >99% |

Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~4.05 (t, 2H, -O-CH₂-), δ ~2.28 (t, 2H, -CH₂-C=O), δ ~1.60 (m, 4H, -O-CH₂-CH₂- and -CH₂-CH₂-C=O), δ ~1.25 (s, broad, 52H, -(CH₂)₂₆-), δ ~0.88 (t, 6H, 2 x -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~174.0 (C=O), δ ~64.4 (-O-CH₂-), δ ~34.4 (-CH₂-C=O), δ ~31.9, 29.7, 29.5, 29.3, 29.2, 28.7, 26.0, 25.1, 22.7 (-(CH₂)n-), δ ~14.1 (-CH₃) |

| IR (KBr) | ~2917 cm⁻¹ (C-H stretch, asymmetric), ~2849 cm⁻¹ (C-H stretch, symmetric), ~1735 cm⁻¹ (C=O stretch, ester), ~1175 cm⁻¹ (C-O stretch) |

Conclusion

This protocol provides a reliable and straightforward method for the synthesis of high-purity this compound. The Fischer esterification, coupled with azeotropic water removal, is an effective strategy for producing this valuable wax ester. The provided characterization data can be used to confirm the identity and purity of the final product.

References

Application Note: Stearyl Myristate as an Internal Standard for Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by gas chromatography (GC) is a cornerstone of chemical analysis in research and industry. To ensure accuracy and precision, especially in complex matrices or with multi-step sample preparation, the use of an internal standard (IS) is crucial.[1][2] An internal standard is a compound of known concentration added to a sample to correct for variations in injection volume, detector response, and sample loss during preparation.[1] Stearyl myristate, a wax ester, presents itself as a potential high molecular weight internal standard suitable for the analysis of long-chain fatty acid esters and other high-boiling point analytes. Its chemical stability, distinct retention time, and structural similarity to certain classes of lipids make it a viable candidate for specific GC applications.

This application note provides a detailed protocol for the use of this compound as an internal standard in the quantitative analysis of a hypothetical long-chain fatty acid ester, "Analyte X," by gas chromatography-mass spectrometry (GC-MS).

Principle of Internal Standardization

The internal standard method relies on the consistent ratio of the analyte's response to the internal standard's response across samples and standards.[1][3] The peak area ratio of the analyte to the internal standard is used to calculate the analyte's concentration, thereby compensating for variations that can occur during the analytical process.

Key characteristics of an ideal internal standard include:

-

It should not be naturally present in the sample.

-

It must be chemically inert and stable throughout the entire analytical procedure.

-

It should have a retention time that is close to, but well-resolved from, the analytes of interest.

-

Its concentration should be similar to that of the analyte.

-

For GC-MS applications, it is beneficial if the internal standard has similar fragmentation patterns to the analyte, or a unique ion for selective monitoring.

Experimental Protocol

This protocol details the use of this compound as an internal standard for the quantification of "Analyte X" (a hypothetical long-chain fatty acid ester) in a sample matrix.

Materials and Reagents

-

Solvent: Iso-octane (or other suitable high-purity solvent)

-

Internal Standard (IS): this compound (purity >99%)

-

Analyte Standard: Analyte X (purity >99%)

-

Derivatization Agent (if required for the analyte): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Sample Matrix: As per experimental requirements

Instrumentation

-

Gas Chromatograph: Agilent 6890N or equivalent

-

Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent

-